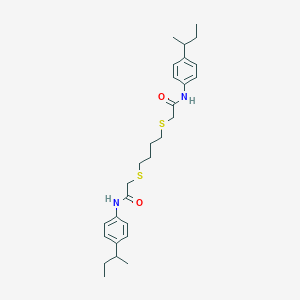

2-((4-((2-(4-(Sec-butyl)anilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-(sec-butyl)phenyl)acetamide

Description

The compound 2-((4-((2-(4-(Sec-butyl)anilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-(sec-butyl)phenyl)acetamide is a structurally complex acetamide derivative characterized by dual sulfanyl linkages and sec-butyl-substituted aromatic rings. Its core structure consists of a central acetamide group flanked by two sulfur-containing butyl chains, each terminating in a 4-(sec-butyl)aniline moiety. The compound’s extended alkyl-sulfanyl chains may facilitate membrane permeability, while the aromatic amide groups could engage in hydrogen bonding or π-π stacking interactions, suggesting applications in medicinal chemistry or materials science .

Properties

IUPAC Name |

2-[4-[2-(4-butan-2-ylanilino)-2-oxoethyl]sulfanylbutylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O2S2/c1-5-21(3)23-9-13-25(14-10-23)29-27(31)19-33-17-7-8-18-34-20-28(32)30-26-15-11-24(12-16-26)22(4)6-2/h9-16,21-22H,5-8,17-20H2,1-4H3,(H,29,31)(H,30,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFMBDVTBSGABM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)CSCCCCSCC(=O)NC2=CC=C(C=C2)C(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-((2-(4-(sec-butyl)anilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-(sec-butyl)phenyl)acetamide , with the CAS number 301194-35-4, is a complex organic molecule that belongs to the class of acetamides. This compound features multiple functional groups, including sulfanyl and anilino moieties, which suggest potential biological activity. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C28H40N2O2S2

- Molecular Weight : 500.76 g/mol

The presence of sulfur atoms and aromatic rings in the structure may contribute to its reactivity and interaction with biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antitumor Activity : Compounds containing thioether and aromatic amine groups have shown promise in inhibiting cancer cell proliferation. The proposed mechanisms include the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells by damaging DNA and disrupting mitochondrial function .

- Antimicrobial Effects : Similar derivatives have been noted for their antibacterial and antifungal properties, likely due to their ability to disrupt cellular membranes or interfere with metabolic pathways .

Biological Activity Data

The following table summarizes relevant findings from studies on related compounds that may provide insights into the biological activity of the target compound:

Case Studies

- Anticancer Studies : In vitro studies on similar compounds demonstrated significant antiproliferative effects against breast cancer cells through ROS-mediated pathways. The study highlighted that modifications in the chemical structure could enhance potency against specific cancer types .

- Antimicrobial Research : A study evaluating thioether compounds indicated their effectiveness against resistant strains of bacteria, suggesting that structural features such as sulfanyl groups play a critical role in their antimicrobial action .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Key Observations:

Substituent Impact on Lipophilicity: The target compound’s sec-butyl groups confer higher lipophilicity (logP estimated >4) compared to fluorinated (logP ~3.2) or chlorinated (logP ~3.5) analogues, impacting membrane permeability and metabolic stability .

Electronic and Steric Effects: Fluorine and chlorine substituents enhance electronegativity, polarizing the acetamide carbonyl and modifying hydrogen-bonding capacity . The hexahydrobenzothienopyrimidine core in introduces conformational rigidity, contrasting with the flexible sulfanyl-butyl chains of the target compound.

Biological Implications :

- Compounds with antimicrobial amide moieties (e.g., N-(4-methoxyphenyl)acetamide derivatives) suggest the target compound may share bioactivity against pathogens .

- Thiol-rich structures (e.g., dual sulfanyl chains) may engage in redox interactions or metal chelation, a feature absent in simpler acetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.